1-(Furan-2-yl)-2-azaspiro[3.4]octane
Beschreibung
1-(Furan-2-yl)-2-azaspiro[3.4]octane is a nitrogen-containing spirocyclic compound characterized by a fused bicyclic system: a cyclopentane ring connected to a four-membered azetidine-like ring via a shared nitrogen atom. The furan-2-yl substituent at the 1-position introduces aromaticity and electron-rich properties, making this compound a versatile scaffold in medicinal chemistry and drug discovery. Its synthesis typically involves annulation strategies, as highlighted in three distinct routes developed by researchers, which prioritize accessibility of starting materials and minimal purification steps . The compound’s spirocyclic architecture enhances metabolic stability and binding selectivity, traits highly valued in the design of central nervous system (CNS) agents and antimicrobial drugs .
Eigenschaften
IUPAC Name |
3-(furan-2-yl)-2-azaspiro[3.4]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-2-6-11(5-1)8-12-10(11)9-4-3-7-13-9/h3-4,7,10,12H,1-2,5-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNSHDXCAJGLLCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CNC2C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of 1-(Furan-2-yl)-2-azaspiro[3.4]octane typically involves the formation of the spirocyclic structure followed by the introduction of the furan ring. One common synthetic route includes the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic core. The furan ring can then be introduced through various methods, such as the reaction of a furan derivative with the spirocyclic intermediate. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Analyse Chemischer Reaktionen
Oxidation Reactions
The secondary amine and furan ring are primary oxidation targets:
-
Amine Oxidation : The spirocyclic amine can undergo oxidation to form nitroxide radicals or imine derivatives under mild conditions. For example, tert-butyl 2-azaspiro[3.4]octane-1-carboxylate analogs are oxidized using agents like meta-chloroperbenzoic acid (mCPBA) to yield N-oxides.
-
Furan Oxidation : The furan ring is susceptible to oxidative cleavage with ozone or hydrogen peroxide, potentially forming diketones or maleic anhydride derivatives .
Table 1: Oxidation Pathways
| Reactant | Reagent/Conditions | Product |
|---|---|---|
| 1-(Furan-2-yl)-2-azaspiro[3.4]octane | mCPBA, CH₂Cl₂, 0°C | N-Oxide derivative |
| 1-(Furan-2-yl)-2-azaspiro[3.4]octane | O₃, then Zn/H₂O | Cleaved diketone intermediate |
Reduction Reactions
The spirocyclic structure and amine group may participate in reduction:
-
Amine Reduction : Though already a secondary amine, reductive alkylation could introduce substituents using aldehydes/ketones and NaBH₃CN.
-
Ring Strain Reduction : Catalytic hydrogenation (H₂/Pd-C) might reduce strained cyclopropane rings, yielding bicyclic amines .
Electrophilic Substitution on the Furan Ring
The electron-rich furan undergoes electrophilic substitution:
-
Nitration : HNO₃/Ac₂O at low temperatures can introduce nitro groups at the C5 position .
-
Sulfonation : SO₃ in inert solvents selectively sulfonates the furan ring .
Table 2: Furan Functionalization
| Reaction Type | Reagents | Position Selectivity |
|---|---|---|
| Nitration | HNO₃, Ac₂O, 0°C | C5 |
| Sulfonation | SO₃, DCM, rt | C5 |
Ring-Opening and Rearrangement Reactions
Strain-release reactivity is anticipated due to the spirocyclic system:
-
Acid-Catalyzed Ring Opening : Protic acids (e.g., H₂SO₄) may cleave the cyclopropane ring, forming linear amines via carbocation intermediates .
-
1,2-Metallate Rearrangements : Reaction with organometallic reagents (e.g., Grignards) could induce spirocyclic rearrangements, analogous to strain-release mechanisms in azabicyclo[1.1.0]butanes .
Cycloaddition Reactions
The furan’s conjugated diene system enables Diels-Alder reactions:
-
With Dienophiles : Maleic anhydride or acetylenedicarboxylate reacts at the furan’s C2/C5 positions, forming six-membered oxabicyclic adducts .
Table 3: Diels-Alder Reactivity
| Dienophile | Conditions | Product |
|---|---|---|
| Maleic anhydride | Reflux, toluene | Oxabicyclo[2.2.1]hept-5-ene adduct |
Key Considerations
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
1-(Furan-2-yl)-2-azaspiro[3.4]octane has gained attention for its potential therapeutic applications, particularly as a modulator of the muscarinic M4 receptor, which is implicated in several neurological disorders such as Alzheimer's disease and schizophrenia.
Key Findings :
- M4 Receptor Agonism : Compounds derived from this structure have shown promise in treating M4-mediated disorders, influencing cognitive functions and memory retention .
- Case Study : A study demonstrated that derivatives of this compound could effectively reduce symptoms associated with cognitive decline in animal models of Alzheimer's disease .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis, enabling the development of complex molecules due to its unique spirocyclic framework.
Synthetic Routes :
- Various synthetic methods have been developed to produce 1-(Furan-2-yl)-2-azaspiro[3.4]octane, including annulation strategies that utilize readily available starting materials .
Applications in Synthesis :
- It can be employed to create libraries of spirocyclic compounds that may exhibit diverse biological activities .
The biological activity of 1-(Furan-2-yl)-2-azaspiro[3.4]octane is primarily attributed to its ability to interact with specific molecular targets within biological systems.
Mechanisms of Action :
- Enzymatic Inhibition : The compound may inhibit enzymes involved in metabolic pathways, contributing to its potential as an antimicrobial agent.
- Receptor Modulation : It can influence signal transduction pathways associated with cancer progression by interacting with cellular receptors .
Industrial Applications
In addition to its research applications, 1-(Furan-2-yl)-2-azaspiro[3.4]octane may also find uses in industrial settings, particularly in the development of new materials and as precursors for various chemical syntheses.
Wirkmechanismus
The mechanism by which 1-(Furan-2-yl)-2-azaspiro[3.4]octane exerts its effects depends on its interaction with molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the azaspiro structure can interact with various biological pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues
The following table summarizes structurally related azaspiro compounds and their key differences:
Key Structural Insights :
- Substituent Effects : The furan-2-yl group in the target compound provides distinct electronic and steric profiles compared to phenyl or ketone substituents. For instance, phenyl analogues (e.g., 1-phenyl-2-azaspiro[3.4]octane) exhibit higher lipophilicity (clogP ≈ 2.5 vs. 1.8 for the furan derivative), impacting blood-brain barrier penetration .
- Ring Size Variations : Compounds like 2-oxa-6-azaspiro[3.3]heptane () feature smaller spiro systems, reducing conformational flexibility but increasing ring strain, which may limit synthetic scalability .
Pharmacological and Physicochemical Properties
- Target Compound: Exhibits moderate M4 muscarinic receptor agonism (IC₅₀ = 120 nM), attributed to the furan’s ability to engage in hydrogen bonding with receptor residues .
- Comparative Bioactivity :
- The 5-oxa-2-azaspiro[3.4]octan-1-one derivative () shows antimicrobial activity against Staphylococcus aureus (MIC = 8 µg/mL), likely due to the ketone’s electrophilic reactivity .
- Piperazine-linked diazaspiro compounds () demonstrate dopamine D2/D3 receptor antagonism, highlighting the impact of additional nitrogen atoms on CNS target selectivity .
Challenges and Limitations
- Synthetic Complexity: While the target compound’s synthesis is scalable, analogues with larger spiro systems (e.g., 2-azaspiro[3.5]nonane) face challenges in ring-closure efficiency .
- Stability Issues : Derivatives with electron-deficient substituents (e.g., trifluoroacetate in ) may exhibit hydrolytic instability under physiological conditions .
Biologische Aktivität
1-(Furan-2-yl)-2-azaspiro[3.4]octane is a compound characterized by its unique spirocyclic structure, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biological interactions, and therapeutic applications.
Chemical Structure and Synthesis
1-(Furan-2-yl)-2-azaspiro[3.4]octane features a furan ring fused to an azaspiro structure. The synthesis typically involves cyclization reactions under acidic or basic conditions to form the spirocyclic core, followed by the introduction of the furan ring through various methods, including electrophilic substitution reactions .
The biological activity of 1-(Furan-2-yl)-2-azaspiro[3.4]octane is primarily attributed to its interactions with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially altering cellular functions.
- Receptor Modulation : It can bind to receptors, modulating their activity and influencing signaling pathways critical for cell survival and proliferation.
- Cellular Interactions : The furan ring facilitates π-π interactions with aromatic residues in proteins, enhancing binding affinity and specificity .
Biological Activity and Therapeutic Applications
Research indicates that 1-(Furan-2-yl)-2-azaspiro[3.4]octane exhibits various biological activities:
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties, making it a candidate for developing new antibiotics. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
Anticancer Potential
Preliminary findings suggest that 1-(Furan-2-yl)-2-azaspiro[3.4]octane may have anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. The compound's ability to modulate signaling pathways involved in cell cycle regulation contributes to its anticancer potential .
Neuroprotective Effects
The compound has also been investigated for neuroprotective properties, particularly in models of neurodegenerative diseases. It appears to reduce oxidative stress and inflammation in neuronal cells, promoting cell survival .
Case Studies
Several case studies have highlighted the biological activity of 1-(Furan-2-yl)-2-azaspiro[3.4]octane:
- Antimicrobial Efficacy : In vitro studies demonstrated that the compound effectively inhibited the growth of various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) comparable to existing antibiotics.
- Cancer Cell Line Studies : In experiments using human cancer cell lines (e.g., breast and colon cancer), treatment with 1-(Furan-2-yl)-2-azaspiro[3.4]octane resulted in significant reductions in cell viability, with IC50 values indicating potent activity at low concentrations.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of 1-(Furan-2-yl)-2-azaspiro[3.4]octane, it is useful to compare it with other spirocyclic compounds:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 1-(Furan-2-yl)-2-azaspiro[3.4]octane | Spirocyclic + Furan | Antimicrobial, Anticancer |
| Ethyl 6-benzyl-2-oxa-6-azaspiro[3.4]octane | Spirocyclic + Oxa | Moderate antimicrobial activity |
| 2-Oxa-6-azaspiro[3.4]octane | Spirocyclic + Oxa | Limited bioactivity reported |
Q & A
Q. What are the established synthetic routes for 1-(Furan-2-yl)-2-azaspiro[3.4]octane?
- Methodological Answer : The compound can be synthesized via stereoselective approaches using ethyl cyclobutanecarboxylate and chiral N-tert-butanesulfinyl aldimines. A three-step procedure involves:
Diastereoselective addition of the cyclobutanecarboxylate anion to the aldimine.
Reduction of the ester group to a primary alcohol.
Intramolecular nucleophilic substitution of the tosylate intermediate to form the spirocyclic structure.
This method has been validated for synthesizing 1-phenyl-2-azaspiro[3.4]octane and related analogs, with absolute stereochemistry confirmed via single-crystal X-ray diffraction . Alternative routes include tert-butyl carboxylate intermediates, such as tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate, which can undergo Suzuki coupling and deprotection steps for functionalization .
Q. Which analytical techniques are critical for characterizing this compound and its derivatives?
- Methodological Answer : Characterization typically involves:
- Infrared (IR) spectroscopy to confirm functional groups (e.g., amide bonds, furan rings).
- ¹H NMR for structural elucidation, particularly to resolve spirocyclic proton environments.
- Mass spectrometry (MS) for molecular weight validation.
- Single-crystal X-ray diffraction to unambiguously assign stereochemistry and spirocyclic conformation, as demonstrated in studies of related azaspiro compounds .
Advanced Research Questions
Q. How can molecular docking studies optimize derivatives targeting enoyl-ACP reductase in Mycobacterium tuberculosis?
- Methodological Answer : Docking studies (e.g., using AutoDock Vina or Schrödinger Suite) can identify key interactions between the spirocyclic core/furan substituents and the enzyme's active site. For example:
- Hydrogen bonding with residues like Tyr 158 and Met 103.
- Electrostatic interactions with charged/polar regions of the binding pocket.
In silico screening of derivatives with varied substituents (e.g., 1,3,4-thiadiazole groups) can prioritize compounds for synthesis. Validation via in vitro assays (e.g., Alamar Blue MIC testing against M. tuberculosis H37Rv) is essential to correlate docking scores with bioactivity .
Q. What strategies address contradictions in bioactivity data across derivatives?
- Methodological Answer : Contradictions often arise from subtle structural variations. To resolve them:
Perform structure-activity relationship (SAR) analysis focusing on substituent effects (e.g., electron-withdrawing vs. electron-donating groups on the thiadiazole ring).
Evaluate physicochemical properties (logP, solubility) to rule out bioavailability issues.
Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinities directly.
For instance, derivatives Fb and Fe showed activity at 3.1 µg/mL due to optimal hydrogen bonding, while inactive analogs lacked key interactions with Tyr 158 .
Q. How is stereochemistry controlled during spirocyclic synthesis, and why is it pharmacologically relevant?
- Methodological Answer : Stereochemical control is achieved via chiral auxiliaries (e.g., N-tert-butanesulfinyl imines) or enantioselective catalysis. The configuration at the spiro junction influences:
- Conformational rigidity , affecting target binding.
- Metabolic stability (e.g., resistance to cytochrome P450 oxidation).
For M4 receptor agonists, the (6R) configuration in 2-azaspiro[3.4]octane derivatives enhances potency and selectivity for neurological targets like Alzheimer’s disease and schizophrenia .
Q. What pharmacological models validate the therapeutic potential of this compound for M4-mediated disorders?
- Methodological Answer : Preclinical validation involves:
- In vitro receptor binding assays (e.g., radioligand displacement for M4 muscarinic receptors).
- Behavioral models (e.g., Morris water maze for cognitive impairment in Alzheimer’s disease).
- Electrophysiology to assess modulation of synaptic plasticity in hippocampal slices.
Derivatives showing nanomolar affinity in these models are advanced to pharmacokinetic studies, focusing on blood-brain barrier penetration and metabolic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
